Flurecol n-butyl ester is categorized under organic compounds, specifically esters. It is synthesized from the reaction of 9-hydroxyfluorene-9-carboxylic acid with n-butyl alcohol. The compound is listed under the CAS Registry Number 2314-09-2, which provides a unique identifier for chemical substances. Its structural characteristics and properties can be accessed through various chemical databases, including the NIST Chemistry WebBook and Alfa Chemistry.
The synthesis of Flurecol n-butyl ester typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the hydroxyl group of n-butyl alcohol on the carbonyl carbon of 9-hydroxyfluorene-9-carboxylic acid, leading to the formation of an intermediate tetrahedral species that subsequently loses a water molecule to yield the ester.
Flurecol n-butyl ester has a distinctive molecular structure characterized by:
The IUPAC Standard InChI for Flurecol n-butyl ester is InChI=1S/C18H18O3/c1-2-3-12-21-17(19)18(20)15-10-6-4-8-13(15)14-9-5-7
, which provides a systematic way to represent its structure.
Flurecol n-butyl ester can undergo various chemical reactions typical of esters:
These reactions are crucial for understanding its reactivity in different chemical environments.
The mechanism of action for Flurecol n-butyl ester primarily involves its interaction with biological systems or chemical processes where it may act as a substrate or intermediate.
Flurecol n-butyl ester exhibits the following physical properties:
Chemical properties include:
Relevant data on these properties can be sourced from chemical databases like NIST and Alfa Chemistry.
Flurecol n-butyl ester finds applications primarily in scientific research:
These applications highlight its significance in both industrial and research settings, contributing to advancements in agricultural chemistry and synthetic methodologies.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1